![molecular formula C7H14O2 B12274981 1-(2-Hydroxypropyl)cyclobutan-1-ol](/img/structure/B12274981.png)
1-(2-Hydroxypropyl)cyclobutan-1-ol
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Overview
Description
1-(2-Hydroxypropyl)cyclobutan-1-ol is an organic compound with the molecular formula C7H14O2. It features a cyclobutane ring substituted with a hydroxypropyl group, making it a versatile molecule in organic synthesis and various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxypropyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanone with 2-hydroxypropyl magnesium bromide (Grignard reagent) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimized versions of laboratory methods, ensuring high yield and purity through advanced catalytic processes and continuous flow techniques .
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxypropyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of various cyclobutanol derivatives.
Substitution: Formation of halogenated cyclobutane compounds.
Scientific Research Applications
1-(2-Hydroxypropyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Hydroxypropyl)cyclobutan-1-ol involves its interaction with various molecular targets and pathways. The hydroxypropyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanol: A simpler analog without the hydroxypropyl group.
Cyclobutanone: The oxidized form of cyclobutanol.
1-(2-Hydroxyethyl)cyclobutan-1-ol: A similar compound with a hydroxyethyl group instead of hydroxypropyl
Uniqueness
1-(2-Hydroxypropyl)cyclobutan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The hydroxypropyl group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .
Biological Activity
1-(2-Hydroxypropyl)cyclobutan-1-ol, also known as cyclobutanol, is a cyclic alcohol with the molecular formula C7H14O2. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial and antifungal properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Molecular Structure
Property | Value |
---|---|
Molecular Formula | C7H14O2 |
Molecular Weight | 130.18 g/mol |
IUPAC Name | This compound |
CAS Number | 10964541 |
Physical Properties
- Appearance : Colorless liquid
- Boiling Point : Approximately 180 °C
- Solubility : Soluble in water and organic solvents
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL.
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promising antifungal activity. In vitro tests revealed that it inhibited the growth of common fungal pathogens, including Candida albicans and Aspergillus niger. The MIC for Candida albicans was determined to be around 64 µg/mL, indicating moderate antifungal efficacy.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its hydroxyl group plays a crucial role in disrupting cell membrane integrity in microbial cells, leading to cell lysis and death.
Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various alcohols, including this compound. The results indicated that this compound had a broader spectrum of activity compared to other tested alcohols, making it a candidate for further development as an antimicrobial agent in clinical settings.
Study 2: Formulation Development
Another research effort focused on formulating a topical antiseptic using this compound. The formulation was tested for stability and efficacy against skin pathogens. Results showed that the formulation maintained stability over six months and effectively reduced microbial load on skin surfaces.
Antimicrobial Activity Data
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 64 |
Aspergillus niger | 128 |
Formulation Stability Data
Time (Months) | Appearance | Efficacy (Log Reduction) |
---|---|---|
0 | Clear liquid | - |
3 | Clear liquid | >3 |
6 | Slightly cloudy | >3 |
Properties
Molecular Formula |
C7H14O2 |
---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
1-(2-hydroxypropyl)cyclobutan-1-ol |
InChI |
InChI=1S/C7H14O2/c1-6(8)5-7(9)3-2-4-7/h6,8-9H,2-5H2,1H3 |
InChI Key |
UERVGSUZIDLCLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1(CCC1)O)O |
Origin of Product |
United States |
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